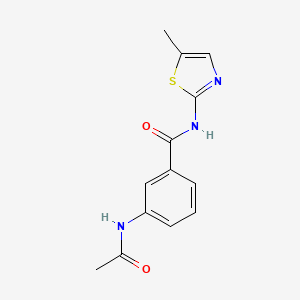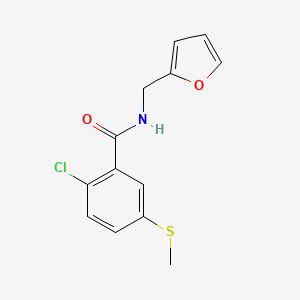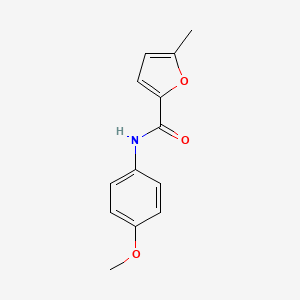
3-(acetylamino)-N-(5-methyl-1,3-thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(acetylamino)-N-(5-methyl-1,3-thiazol-2-yl)benzamide is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. This compound is also known as AMT and is a thiazole derivative that has been found to have significant biochemical and physiological effects. The purpose of
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Mode of Action
It is known that molecules containing a thiazole ring can behave unpredictably when entering physiological systems . They may activate or stop biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Biochemical Pathways
Thiazole derivatives have been found to interact with a variety of biochemical pathways . For instance, some thiazole derivatives have been found to have antitumor and cytotoxic activity, suggesting they may interact with pathways related to cell growth and proliferation .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that the compound may have a wide range of effects at the molecular and cellular level.
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the compound’s action and stability may be influenced by the chemical environment .
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(acetylamino)-N-(5-methyl-1,3-thiazol-2-yl)benzamide in lab experiments is its low toxicity, which makes it a safe compound to work with. Additionally, this compound has been found to have significant anticancer, antimicrobial, and anti-inflammatory properties, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its relatively low solubility, which can make it difficult to work with in certain applications.
Future Directions
There are several future directions for the research on 3-(acetylamino)-N-(5-methyl-1,3-thiazol-2-yl)benzamide. One direction is the development of new drugs based on this compound for the treatment of cancer, microbial infections, and inflammation. Another direction is the investigation of the mechanism of action of this compound, which could lead to the discovery of new targets for drug development. Additionally, further studies are needed to explore the potential applications of this compound in other fields such as agriculture and environmental science.
Conclusion
In conclusion, 3-(acetylamino)-N-(5-methyl-1,3-thiazol-2-yl)benzamide is a promising compound that has significant potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound has been found to have significant anticancer, antimicrobial, and anti-inflammatory properties, making it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in other fields.
Synthesis Methods
The synthesis of 3-(acetylamino)-N-(5-methyl-1,3-thiazol-2-yl)benzamide involves the reaction of 5-methyl-2-thiocyanatobenzamide with acetic anhydride in the presence of a base such as triethylamine. This reaction results in the formation of the desired product, which can be purified using various methods such as column chromatography or recrystallization.
Scientific Research Applications
3-(acetylamino)-N-(5-methyl-1,3-thiazol-2-yl)benzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound has been found to have significant anticancer, antimicrobial, and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
3-acetamido-N-(5-methyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-8-7-14-13(19-8)16-12(18)10-4-3-5-11(6-10)15-9(2)17/h3-7H,1-2H3,(H,15,17)(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIFGYJVEKZTKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CC(=CC=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5745207.png)


![2-[(4-chlorobenzyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5745239.png)
![4-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5745240.png)
![N-(2-methoxy-5-{[(2-methylbenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5745242.png)
![2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5745250.png)

![methyl 4,5-dimethyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B5745258.png)
![1-{4-[4-(3,4-difluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5745272.png)
![ethyl 2-[(2,5-dichlorobenzoyl)amino]benzoate](/img/structure/B5745278.png)

![3,5-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5745306.png)
![1-[2-(2,4-dimethylphenoxy)ethyl]azepane](/img/structure/B5745311.png)